Physicochemical Properties: Differentiating 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole from the Non-Halogenated 5-Methyl Analog
The presence of the 4-chloro substituent in 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole results in a higher molecular weight (168.58 g/mol) and a higher LogP (2.74) compared to the non-halogenated analog, 5-methylbenzo[c][1,2,5]oxadiazole (MW 134.14 g/mol, LogP 1.64) . This difference in lipophilicity can significantly impact compound solubility and membrane permeability in biological assays, as well as its behavior in chromatographic purifications.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 168.58 g/mol, LogP: 2.74 |
| Comparator Or Baseline | 5-Methylbenzo[c][1,2,5]oxadiazole: MW 134.14 g/mol, LogP 1.64 |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔLogP = +1.10 |
| Conditions | Calculated values from chemical databases |
Why This Matters
The increased lipophilicity and molecular weight of the 4-chloro derivative can be a critical factor in optimizing ADME properties or chromatographic separation in drug discovery and chemical biology research.
